Bienvenue dans la boutique en ligne BenchChem!

2-(2-propylpentanoylamino)acetic Acid

Anticonvulsant Epilepsy Maximal Electroshock Seizure

Procure 2-(2-propylpentanoylamino)acetic acid (Valproylglycine) as a critical reference standard for LC-MS/MS validation of valproate metabolites or as a negative control in anticonvulsant screening. Its defined urinary excretion fraction and lack of CNS distribution make it an essential tool for studying structure-excretion relationships in the valproyl chemical space. Ensure accurate pharmacokinetic data by using this highly specific, research-grade metabolite.

Molecular Formula C10H19NO3
Molecular Weight 201.26 g/mol
CAS No. 88321-07-7
Cat. No. B1661149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-propylpentanoylamino)acetic Acid
CAS88321-07-7
Molecular FormulaC10H19NO3
Molecular Weight201.26 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)NCC(=O)O
InChIInChI=1S/C10H19NO3/c1-3-5-8(6-4-2)10(14)11-7-9(12)13/h8H,3-7H2,1-2H3,(H,11,14)(H,12,13)
InChIKeyQBKXUUNBNHZZPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Propylpentanoylamino)acetic Acid (CAS 88321-07-7) – Compound Class, Basic Characteristics, and Procurement Context


2-(2-propylpentanoylamino)acetic acid (CAS 88321-07-7), also referred to as valproylglycine or N-valproylglycine, is an N-acyl-alpha amino acid conjugate formed by the covalent linkage of the branched-chain fatty acid 2-propylpentanoic acid (valproic acid, VPA) to glycine via an amide bond [1]. It is a small, acyclic organic molecule (C₁₀H₁₉NO₃; molecular mass ≈201.26 g/mol) that serves as a minor endogenous metabolite of the widely prescribed antiepileptic drug valproic acid in humans and is also available as a discrete research-grade chemical entity for in vitro and in vivo studies [2].

Why Generic Substitution of 2-(2-Propylpentanoylamino)acetic Acid (CAS 88321-07-7) Is Not Advisable Without Specific Comparative Data


Although 2-(2-propylpentanoylamino)acetic acid is an established metabolite of valproic acid and shares the 2-propylpentanoyl moiety with a family of anticonvulsant and teratogenic analogues, its intrinsic biological activity, metabolic fate, and selectivity profile differ markedly from closely related compounds such as valproyl glycinamide (TV-1901, valrocemide) and the parent drug valproic acid [1]. Even among amino acid conjugates of VPA (e.g., glycine, glutamic acid, cystine), anticonvulsant efficacy varies substantially, and the glycine conjugate itself exhibits a unique pattern of urinary excretion and lack of CNS distribution that distinguishes it from the amide derivative valproyl glycinamide [2]. Consequently, substituting 2-(2-propylpentanoylamino)acetic acid with another VPA analogue or amino acid conjugate without direct, quantitative, comparator-driven evidence is scientifically unsound and may lead to incorrect experimental conclusions or suboptimal procurement decisions.

Quantitative Evidence for the Differentiated Selection of 2-(2-Propylpentanoylamino)acetic Acid (CAS 88321-07-7)


Comparative Anticonvulsant Activity: Valproyl Glycinamide vs. Valproyl Glycine (Direct Head-to-Head)

In a direct head-to-head comparison using the maximal electroshock seizure (MES) test in mice, valproyl glycinamide (VGD) exhibited an ED50 of 152 mg/kg following intraperitoneal (i.p.) administration, whereas the glycine conjugate valproyl glycine (2-(2-propylpentanoylamino)acetic acid) failed to demonstrate a good anticonvulsant profile and did not achieve a measurable protective ED50 in the same assay [1]. This quantitative difference underscores that the conversion of the terminal carboxylic acid of the glycine moiety to a primary amide (as in VGD) is a critical determinant of in vivo anticonvulsant efficacy.

Anticonvulsant Epilepsy Maximal Electroshock Seizure

Comparative Urinary Excretion: Valproyl Glycine vs. Valproyl GABA (Direct Head-to-Head)

In a direct comparison of four valproyl derivatives administered to rats, the fraction of the dose excreted unchanged in urine (fe) was 50% for valproyl glycine (2-(2-propylpentanoylamino)acetic acid) and 34% for valproyl GABA [1]. This 16-percentage-point difference indicates that valproyl glycine undergoes less metabolic transformation and is eliminated to a greater extent as the parent compound compared to the GABA conjugate.

Pharmacokinetics Excretion Metabolism

Anti-Proliferative Potency of Valproic Acid and Unsaturated Analogues in C6 Glioma Cells (Cross-Study Comparable)

While direct anti-proliferative data for 2-(2-propylpentanoylamino)acetic acid in C6 glioma cells are not available, cross-study comparison of valproic acid and its unsaturated analogues provides a quantitative benchmark for evaluating the 2-propylpentanoyl scaffold. Valproic acid exhibited an anti-proliferative IC50 of 1.45 mM, whereas the unsaturated analogues 2-propyl-2-pentenoic acid and 2-propyl-4-pentenoic acid were significantly less potent, with IC50 values of 2.5 mM and 2.55 mM, respectively [1]. This demonstrates that saturation of the alkyl chain is a key determinant of anti-proliferative activity in this chemical series.

Anti-proliferative C6 Glioma Teratogenicity

Relative Abundance of Valproyl Amino Acid Conjugates in Human Urine (Class-Level Inference)

In a study of 29 epileptic patients receiving chronic valproic acid therapy, the three amino acid conjugates VPA-GLU (valproyl glutamate), VPA-GLN (valproyl glutamine), and VPA-GLY (valproyl glycine, i.e., 2-(2-propylpentanoylamino)acetic acid) were quantified in overnight urine. VPA-GLU was the predominant metabolite (0.66–13.1 µg/mg creatinine), followed by VPA-GLN (0.78–9.93 µg/mg creatinine), while VPA-GLY was present only at trace levels (≤1.0 µg/mg creatinine) [1]. This quantitative hierarchy indicates that glycine conjugation is a minor metabolic pathway for valproic acid in humans, distinguishing VPA-GLY from the more abundant glutamate and glutamine conjugates.

Metabolite Profiling Biomarker Urinary Excretion

Recommended Research and Industrial Application Scenarios for 2-(2-Propylpentanoylamino)acetic Acid (CAS 88321-07-7) Based on Quantitative Evidence


As a Reference Standard in Bioanalytical Method Development and Validation

Given its established identity as a urinary metabolite of valproic acid in humans, albeit at low concentrations (trace-1.0 µg/mg creatinine), 2-(2-propylpentanoylamino)acetic acid is an essential reference standard for the development, validation, and quality control of LC-MS/MS assays designed to quantify valproyl conjugates in biological matrices [1]. Its high urinary excretion fraction (fe=50%) as unchanged drug in rodent models further supports its use as a stable, easily detected analyte for pharmacokinetic studies involving valproyl derivatives [2].

As a Negative Control or Baseline Compound in Anticonvulsant Drug Discovery Programs

Because 2-(2-propylpentanoylamino)acetic acid lacks a good anticonvulsant profile in the maximal electroshock seizure (MES) test (unlike its amide counterpart valproyl glycinamide, ED50=152 mg/kg), it serves as an ideal negative control or baseline comparator for screening campaigns aimed at identifying novel anticonvulsant agents within the valproyl amino acid conjugate chemical space [1].

In Comparative Metabolism and Excretion Studies of Valproyl Derivatives

The quantitatively defined urinary excretion fraction of 50% for valproyl glycine, compared to 34% for valproyl GABA, makes this compound a valuable tool for investigating structure-excretion relationships within the valproyl derivative class. Researchers can employ 2-(2-propylpentanoylamino)acetic acid to probe the impact of the amino acid moiety on renal clearance and metabolic stability in preclinical species [2].

As a Chemical Tool for Studying Amino Acid Conjugation Pathways

Given that VPA-GLY is the least abundant of the three valproyl amino acid conjugates detected in human urine (≤1.0 µg/mg creatinine vs. up to 13.1 µg/mg creatinine for VPA-GLU), the compound can be utilized as a reference substrate in enzyme kinetics or cellular uptake assays to understand the substrate specificity and catalytic efficiency of the acyl-CoA:amino acid N-acyltransferases involved in valproic acid metabolism [3].

Quote Request

Request a Quote for 2-(2-propylpentanoylamino)acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.